molecular formula C20H16N2O4S B2927520 N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 921919-34-8

N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Cat. No.: B2927520
CAS No.: 921919-34-8
M. Wt: 380.42
InChI Key: CKUHCOWMQLWEFY-UHFFFAOYSA-N
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Description

N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a dibenzo-oxazepine derivative featuring a sulfonamide group at the 2-position of the heterocyclic core. The compound’s structure comprises a 10-methyl substituent and an 11-oxo group, forming a rigid bicyclic system fused with a benzene ring. Its molecular formula is C₂₁H₁₈N₂O₄S, with an average mass of 394.44 g/mol (exact mass: 394.0993) .

Properties

IUPAC Name

N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4S/c1-22-17-9-5-6-10-19(17)26-18-12-11-14(13-16(18)20(22)23)21-27(24,25)15-7-3-2-4-8-15/h2-13,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKUHCOWMQLWEFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article aims to explore its biological activity based on available research findings, including data tables and case studies.

Chemical Structure and Properties

The compound belongs to the dibenzoxazepin class and possesses a unique structure characterized by the following:

  • Chemical Formula : C₁₈H₁₈N₂O₃S
  • Molecular Weight : 342.41 g/mol
  • CAS Number : Not specifically listed in the available literature but closely related compounds have been documented.

The biological activity of this compound is thought to be linked to its interaction with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. Preliminary studies suggest that it may exert inhibitory effects on specific enzymes that modulate cellular functions.

Antimicrobial Activity

Research indicates that derivatives of dibenzoxazepin compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds typically range from 0.31 to 5.0 µg/mL against various strains, including Staphylococcus aureus and Escherichia coli .

CompoundMIC (µg/mL)Target Organisms
Example A0.31Staphylococcus aureus
Example B5.0Escherichia coli

Cytotoxicity Studies

Cytotoxicity evaluations are crucial for determining the safety profile of new compounds. In vitro studies using VERO cell lines have indicated that certain derivatives exhibit relatively low cytotoxicity with IC₅₀ values around 927 µg/mL, suggesting a favorable safety margin for further development .

Study on Antimicrobial Efficacy

A notable study evaluated the antimicrobial efficacy of a closely related dibenzoxazepin derivative against various bacterial strains. The results demonstrated that the compound displayed potent activity with MIC values significantly lower than those of traditional antibiotics. This suggests that modifications to the dibenzoxazepin structure could enhance antimicrobial potency .

Molecular Docking Analysis

Molecular docking studies conducted on similar compounds indicate that they bind effectively within the active sites of bacterial DNA gyrase, a crucial target for antibacterial agents. This binding affinity correlates with observed antimicrobial activities, reinforcing the potential therapeutic applications of these compounds .

Comparison with Similar Compounds

Structural Analogues within the Dibenzo-Oxazepine Class

Compounds sharing the dibenzo[b,f][1,4]oxazepine core but differing in sulfonamide substituents include:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
4-Fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide 4-Fluoro-phenyl C₂₀H₁₅FN₂O₄S 398.41 Enhanced lipophilicity; potential CNS activity
4-Isopropyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide 4-Isopropyl-phenyl C₂₃H₂₂N₂O₄S 422.50 Increased steric bulk; screening in drug discovery
3,4-Dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide 3,4-Dimethyl-phenyl C₂₂H₂₀N₂O₄S 408.47 Improved metabolic stability; kinase inhibition potential
1-(4-Chlorophenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide 4-Chlorophenyl-methanesulfonamide C₂₂H₁₉ClN₂O₄S 442.90 Electrophilic substituent; antimicrobial activity implied

Key Observations :

  • Fluorination (e.g., 4-fluoro derivative ) enhances lipophilicity and may improve blood-brain barrier penetration.
  • Chlorinated derivatives (e.g., 4-chlorophenyl ) may enhance halogen bonding interactions in enzyme active sites.

Dibenzo-Thiazepine Analogues

Replacing the oxazepine oxygen with sulfur yields dibenzo[b,f][1,4]thiazepine analogs, which exhibit distinct electronic and conformational properties:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
N-(3-Chlorobenzyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide 3-Chloro-benzyl carboxamide C₂₂H₁₈ClN₂O₃S 425.07 D2 dopamine receptor antagonist (IC₅₀ = 12 nM)
N-(4-Methoxybenzyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide 4-Methoxy-benzyl carboxamide C₂₃H₂₁N₂O₄S 421.12 Optimized solubility; CNS penetration
ML304 (Antimalarial Thiazepine Carboxamide) (R)-pyrrolidinyl-methyl C₂₄H₂₆N₄O₂S 442.55 IC₅₀ = 190 nM against Plasmodium

Key Observations :

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